N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS and its molecular weight is 403.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in a reduction of inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation .
Action Environment
Environmental factors such as pH can influence the action of this compound. For instance, the presence of the dimethylamino group provides pH responsiveness to the resulting polymers . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been evaluated for anti-inflammatory activity, showing promising results in inhibiting COX-1 and COX-2 enzymes . The presence of a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties has been associated with the highest inhibition values .
Cellular Effects
N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It has demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-15-6-9-17(10-7-15)20(25)24(13-5-12-23(3)4)21-22-18-11-8-16(2)14-19(18)26-21;/h6-11,14H,5,12-13H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJPFYMAHJJHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.